(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
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Overview
Description
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C17H20FNO This compound features a benzyl group substituted with an ethoxy group and a phenylethylamine moiety substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Formation of the Ethoxybenzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is prepared by reacting 4-ethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The 4-ethoxybenzyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxy and fluorophenyl groups can influence its binding affinity and selectivity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxybenzyl)[2-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of both the ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties
Biological Activity
(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a compound of interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H22FNO
- Molecular Weight : 273.37 g/mol
- IUPAC Name : this compound
This compound features a benzyl group with an ethoxy substituent and an ethylamine moiety that includes a fluorinated phenyl group. Its unique composition suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other molecular targets. Preliminary studies indicate that it may act as a modulator of the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Key Mechanisms:
- Receptor Modulation : The compound may enhance or inhibit the activity of GABA-A receptors, influencing neuronal excitability.
- Signal Transduction : It may participate in various signaling pathways that regulate cell growth and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Anxiolytic Activity : Preliminary animal studies suggest potential anxiolytic effects, possibly related to its interaction with GABAergic systems.
- Antidepressant Properties : Some findings indicate that this compound may exhibit antidepressant-like effects in behavioral models.
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neurons from oxidative stress and excitotoxicity.
Case Studies and Research Findings
-
GABA-A Receptor Interaction Study :
A study investigated the interaction of various compounds with GABA-A receptors, highlighting that derivatives similar to this compound showed enhanced binding affinity compared to traditional ligands. This suggests a promising pathway for developing new anxiolytic drugs . -
Metabolic Stability Evaluation :
A comparative analysis was conducted on the metabolic stability of this compound against other related compounds. Results indicated that this compound demonstrated favorable metabolic stability, remaining largely intact during liver microsome assays, which is critical for therapeutic efficacy . -
Behavioral Pharmacology :
In behavioral assays, the compound was subjected to tests measuring anxiety and depression-like behaviors in rodent models. The results indicated significant reductions in anxiety-related behaviors when administered at specific dosages, supporting its potential as an anxiolytic agent .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anxiolytic | Reduced anxiety in rodent models | |
Antidepressant | Improvement in depression-like behaviors | |
Neuroprotective | Protection against oxidative stress |
Table 2: Comparison of Metabolic Stability
Compound | % Parent Compound Remaining after 120 min |
---|---|
This compound | 85% |
Alpidem | 38.6% |
1H-benzo[d]imidazole derivatives | 90% |
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14/h3-10,19H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNPFFTBMVGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365827 |
Source
|
Record name | AK-968/15362096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423734-70-7 |
Source
|
Record name | AK-968/15362096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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